molecular formula C18H14N2O3S2 B2480770 (E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide CAS No. 305377-36-0

(E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide

Cat. No.: B2480770
CAS No.: 305377-36-0
M. Wt: 370.44
InChI Key: WPBUDVRGJVIZCW-RVDMUPIBSA-N
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Description

(E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with a benzylidene and methoxybenzamide substituent, contributes to its potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide typically involves the condensation of 2-methoxybenzoyl chloride with 5-benzylidene-4-oxo-2-thioxothiazolidine. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thioxothiazolidine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains. Its anti-inflammatory properties make it a candidate for the treatment of inflammatory diseases.

Medicine

In medicine, this compound is being investigated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.

Mechanism of Action

The mechanism of action of (E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it induces apoptosis by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzylidene derivatives: Often exhibit antimicrobial and anticancer activities.

    Methoxybenzamides: Used in various pharmaceutical applications.

Uniqueness

(E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide is unique due to its combination of a thiazolidinone core with benzylidene and methoxybenzamide substituents

Properties

IUPAC Name

N-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c1-23-14-10-6-5-9-13(14)16(21)19-20-17(22)15(25-18(20)24)11-12-7-3-2-4-8-12/h2-11H,1H3,(H,19,21)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBUDVRGJVIZCW-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)NN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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